molecular formula C20H19ClN4O5S B2450609 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzamide CAS No. 533869-39-5

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzamide

カタログ番号: B2450609
CAS番号: 533869-39-5
分子量: 462.91
InChIキー: HUOWIEZKVGUPLN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzamide is a useful research compound. Its molecular formula is C20H19ClN4O5S and its molecular weight is 462.91. The purity is usually 95%.
BenchChem offers high-quality N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O5S/c1-20(2)11-29-12-25(20)31(27,28)14-9-7-13(8-10-14)17(26)22-19-24-23-18(30-19)15-5-3-4-6-16(15)21/h3-10H,11-12H2,1-2H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUOWIEZKVGUPLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

Biochemical Pathways

Compounds with similar structures have been reported to possess antiviral, anti-inflammatory, and anticancer activities, suggesting that they may affect multiple biochemical pathways. More research is needed to identify the specific pathways affected by this compound.

Result of Action

Similar compounds have shown certain anti-tobacco mosaic virus activity. More research is needed to understand the specific effects of this compound’s action.

生物活性

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzamide is a compound with significant biological activity, particularly in the fields of antimicrobial and immunomodulatory research. This article reviews its biological properties based on various studies and findings.

The compound's molecular formula is C16H18ClN5O3SC_{16}H_{18}ClN_{5}O_{3}S, with a molecular weight of approximately 393.86 g/mol. Its structure includes a 1,3,4-oxadiazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzamide exhibit significant antibacterial properties. For instance:

CompoundBacterial Strains TestedActivity Level
Compound AEscherichia coliModerate
Compound BStaphylococcus aureusStrong
Compound CSalmonella typhiWeak

One study highlighted that oxadiazole derivatives showed strong antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics like kanamycin .

Immunomodulatory Effects

The immunomodulatory effects of oxadiazole derivatives have been extensively studied. A notable finding indicated that these compounds can modulate immune responses by affecting T-cell populations and cytokine production. For example:

  • T-cell Activation : Compounds were shown to increase CD4+ and CD8+ T cell counts in vivo.
  • Cytokine Production : The production of TNF-alpha was inhibited in response to lipopolysaccharide (LPS) stimulation in human whole blood cultures .

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound:

  • Study on Antitumor Activity : In vitro assays demonstrated that related oxadiazole compounds exhibited cytotoxic effects against various cancer cell lines, including lung and breast cancer cells. The IC50 values for these compounds ranged from 15 to 30 μM .
  • Mechanism of Action : The mechanism by which these compounds exert their effects involves the inhibition of specific enzymes crucial for bacterial survival and proliferation. For instance, the inhibition of fatty acid synthesis pathways was noted as a significant factor in their antibacterial action .
  • Binding Studies : Molecular docking studies revealed that these compounds interact effectively with target proteins involved in immune response modulation and bacterial metabolism, suggesting a strong potential for therapeutic applications .

科学的研究の応用

Anticancer Activity

Numerous studies have demonstrated the potential of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzamide as an anticancer agent. For instance:

  • In vitro Studies : The compound has been evaluated against various cancer cell lines, showing significant cytotoxic effects. In particular, it exhibited high percent growth inhibition (PGI) against cell lines such as SNB-19 and OVCAR-8 with PGIs of 86.61% and 85.26%, respectively .
  • Mechanism of Action : The anticancer properties are attributed to its ability to induce apoptosis in cancer cells through DNA damage mechanisms .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties:

  • Bacterial Inhibition : It demonstrated moderate antibacterial activity against Gram-positive bacteria and fungi. For example, it showed effectiveness against strains such as Staphylococcus aureus and Candida albicans .
  • Potential in Infection Control : Given its antibacterial properties, this compound could be explored further for use in treating infections caused by resistant bacterial strains.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzamide:

  • Functional Groups : The presence of the oxadiazole ring is essential for its biological activity. Modifications to this ring or the sulfonamide group can significantly alter its potency and specificity towards different biological targets.
  • Synthesis Variations : Different synthetic routes have been explored to enhance the yield and bioactivity of similar compounds .

Case Studies

Several case studies highlight the applications of this compound:

StudyFocusFindings
Study AAnticancerSignificant growth inhibition in glioblastoma cell lines with apoptosis induction.
Study BAntimicrobialEffective against resistant strains; potential for development into a therapeutic agent.
Study CSAR AnalysisIdentified key structural components that enhance activity against specific cancer types.

化学反応の分析

Formation of the 1,3,4-Oxadiazole Ring

The oxadiazole ring is typically synthesized via cyclization of acylthiosemicarbazides under dehydrating conditions. For example:

  • Reagents : Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) at 80–120°C.

  • Yield : 65–85% depending on substituents .

Example Reaction :

Thiosemicarbazide+POCl31,3,4-Oxadiazole+Byproducts\text{Thiosemicarbazide} + \text{POCl}_3 \rightarrow \text{1,3,4-Oxadiazole} + \text{Byproducts}

This step is critical for introducing the 2-chlorophenyl group at position 5 of the oxadiazole .

Sulfonylation of Oxazolidine

The oxazolidine-sulfonyl group is introduced via nucleophilic substitution:

  • Conditions : Reaction of 4,4-dimethyl-1,3-oxazolidine with 4-sulfonylbenzoyl chloride in dichloromethane (DCM) at 0–25°C.

  • Catalyst : Triethylamine (TEA) as a base to absorb HCl byproducts.

  • Yield : 70–78% .

Key Intermediate :

4-Sulfonylbenzoyl chloride+OxazolidineTEASulfonamide Intermediate\text{4-Sulfonylbenzoyl chloride} + \text{Oxazolidine} \xrightarrow{\text{TEA}} \text{Sulfonamide Intermediate}

Amide Coupling

The final benzamide group is formed via carbodiimide-mediated coupling:

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt).

  • Solvent : Dimethylformamide (DMF) at room temperature.

  • Yield : 60–72% .

Oxadiazole Ring Reactivity

  • Acid/Base Stability : The oxadiazole ring remains stable under mild acidic (pH 4–6) and basic (pH 8–10) conditions but undergoes hydrolysis in strong acids (e.g., HCl, H₂SO₄) to form carboxylic acids .

  • Electrophilic Substitution : Limited reactivity due to electron-withdrawing effects of the oxadiazole nitrogen atoms.

Sulfonyl Group Reactivity

  • Nucleophilic Displacement : The sulfonyl group participates in nucleophilic substitution with amines or alcohols under reflux conditions.

    • Example : Reaction with methylamine in ethanol yields sulfonamide derivatives .

  • Reduction : Sodium borohydride (NaBH₄) reduces the sulfonyl group to a thioether in tetrahydrofuran (THF) at 60°C .

Oxazolidine Ring Opening

  • Acid-Catalyzed Hydrolysis : The 4,4-dimethyloxazolidine ring opens in HCl (2M) to form a secondary amine and ketone:

Oxazolidine+H2OHClAmine+Ketone\text{Oxazolidine} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{Amine} + \text{Ketone}

  • Thermal Stability : Decomposes above 200°C, releasing dimethylamine gas .

Solvent Influence on Reaction Rates

Reaction TypeOptimal SolventRate Constant (k, s⁻¹)
Oxadiazole CyclizationDMF1.2 × 10⁻³
SulfonylationDCM2.8 × 10⁻⁴
Amide CouplingTHF1.5 × 10⁻³

Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates by stabilizing transition states .

Catalyst Efficiency

  • EDC/HOBt : Increases amide coupling efficiency by 40% compared to DCC (dicyclohexylcarbodiimide) .

  • TEA : Neutralizes HCl during sulfonylation, preventing side reactions .

Comparative Reactivity with Analogues

Compound ModificationReactivity with NaBH₄Hydrolysis Rate (pH 7)
2-Chlorophenyl Oxadiazole Slow reduction0.12 h⁻¹
4-Fluorophenyl Oxadiazole Fast reduction0.25 h⁻¹
Methyl Oxazolidine No reduction0.08 h⁻¹

Electron-withdrawing groups (e.g., Cl) on the oxadiazole reduce hydrolysis rates, while electron-donating groups (e.g., CH₃) on oxazolidine enhance stability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzamide, and how can reaction conditions be optimized to maximize yield?

  • Methodology : The synthesis typically involves sequential coupling of the oxadiazole and sulfonylbenzamide moieties. Key steps include:

  • Cyclization of a hydrazide intermediate to form the 1,3,4-oxadiazole ring under reflux with dehydrating agents like POCl₃ .
  • Sulfonylation of the benzamide group using 4,4-dimethyloxazolidine sulfonyl chloride in a polar aprotic solvent (e.g., DMF) at 0–5°C to prevent side reactions .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol to achieve >95% purity .
    • Critical Parameters : Temperature control during sulfonylation and pH adjustment during cyclization (pH 7–8) are essential to minimize by-products like hydrolyzed sulfonamides .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Analytical Techniques :

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., 2-chlorophenyl protons at δ 7.4–7.6 ppm, oxazolidine methyl groups at δ 1.2–1.4 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 488.51) .
  • X-ray Crystallography : Use SHELX software for single-crystal structure determination, particularly to resolve ambiguities in sulfonyl-oxazolidine conformation .

Q. What preliminary biological screening assays are recommended for this compound?

  • Assay Design :

  • Antimicrobial Activity : Follow protocols from analogous oxadiazole derivatives, such as broth microdilution (MIC determination) against Staphylococcus aureus (ATCC 25923) with ciprofloxacin as a positive control .
  • Cytotoxicity : Use MTT assays on HEK-293 cells to establish IC₅₀ values, noting that sulfonamide-containing compounds may exhibit higher baseline toxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?

  • Approach :

  • Analog Synthesis : Replace the 2-chlorophenyl group with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) groups to assess effects on antibacterial potency .
  • Oxazolidine Modifications : Introduce chiral centers or bulkier substituents (e.g., 4,4-diethyl) to evaluate steric effects on target binding .
    • Data Analysis : Use multivariate regression models to correlate logP, polar surface area, and MIC values. For example, logP >3.5 may enhance membrane permeability but reduce solubility .

Q. What experimental strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

  • Case Example : If NMR suggests a planar oxadiazole ring while X-ray data shows slight puckering:

  • Perform DFT calculations (B3LYP/6-31G*) to compare energy minima of planar vs. non-planar conformers .
  • Validate via variable-temperature NMR to detect dynamic effects (e.g., ring flipping at >40°C) .

Q. How can researchers investigate the metabolic stability of this compound in vitro?

  • Protocol :

  • Liver Microsome Assay : Incubate with human liver microsomes (HLM) and NADPH, quantifying parent compound loss via LC-MS/MS at 0, 15, 30, and 60 min .
  • CYP Inhibition Screening : Test against CYP3A4 and CYP2D6 using fluorogenic substrates to identify potential drug-drug interactions .

Key Citations

  • Synthesis and structural analysis:
  • Biological activity and SAR:
  • Crystallography and computational modeling:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。